2,2-Bis(trifluoromethyl)oxirane

Synthetic Methodology Fluorinated Epoxides Phase Transfer Catalysis

2,2-Bis(trifluoromethyl)oxirane (CAS 31898-68-7), also known as hexafluoroisobutylene oxide (HFIBO), is a partially fluorinated epoxide bearing two trifluoromethyl groups on a single oxirane carbon. This structural motif imparts exceptional electrophilicity to the methylene carbon, enabling highly regioselective nucleophilic ring-opening reactions that exclusively yield tertiary alcohols bearing the –CH₂C(CF₃)₂OH fragment.

Molecular Formula C4H2F6O
Molecular Weight 180.05 g/mol
CAS No. 31898-68-7
Cat. No. B3041556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(trifluoromethyl)oxirane
CAS31898-68-7
Molecular FormulaC4H2F6O
Molecular Weight180.05 g/mol
Structural Identifiers
SMILESC1C(O1)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C4H2F6O/c5-3(6,7)2(1-11-2)4(8,9)10/h1H2
InChIKeyNYZSKEULTVZUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis(trifluoromethyl)oxirane (HFIBO): A gem-Bis(trifluoromethyl) Epoxide for Regiospecific Fluorinated Building Blocks


2,2-Bis(trifluoromethyl)oxirane (CAS 31898-68-7), also known as hexafluoroisobutylene oxide (HFIBO), is a partially fluorinated epoxide bearing two trifluoromethyl groups on a single oxirane carbon [1]. This structural motif imparts exceptional electrophilicity to the methylene carbon, enabling highly regioselective nucleophilic ring-opening reactions that exclusively yield tertiary alcohols bearing the –CH₂C(CF₃)₂OH fragment [1]. Commercially available and listed on major chemical inventories including U.S. TSCA, HFIBO serves as a versatile intermediate for pharmaceuticals, photolithography materials, catalysts, electroluminescent devices, surfactants, and specialty fluoropolymers [1].

Why 2,2-Bis(trifluoromethyl)oxirane Cannot Be Substituted with Hexafluoropropylene Oxide or Other Fluorinated Epoxides


The geminal bis(trifluoromethyl) substitution pattern of HFIBO fundamentally alters its electronic structure and regiochemical outcomes compared to in-class alternatives. Unlike hexafluoropropylene oxide (HFPO, C₃F₆O), which is a perfluorinated epoxide with nucleophilic attack occurring at the more substituted carbon [1], HFIBO contains two strong electron-withdrawing CF₃ groups on a single carbon that create a substantial positive charge at the adjacent CH₂ position, directing nucleophiles exclusively to the methylene carbon . This electronic bias is absent in mono-trifluoromethyl oxiranes, making HFIBO the only epoxide in this class capable of reliably installing the –CH₂C(CF₃)₂OH pharmacophore with 100% regioselectivity . Furthermore, the liquid physical state of HFIBO at ambient conditions offers distinct handling and formulation advantages over gaseous alternatives like HFPO .

Head-to-Head Performance Data: Quantified Differentiation of 2,2-Bis(trifluoromethyl)oxirane vs. Comparators


Synthetic Accessibility: HFIBO Synthesis Yields 65–75% via NaOCl PTC Oxidation vs. 24–31% for Halogenated Analogs

The oxidation of hexafluoroisobutylene (CH₂=C(CF₃)₂) with sodium hypochlorite under phase transfer catalysis (PTC) conditions at 0–5 °C produces 2,2-bis(trifluoromethyl)oxirane in 65–75% isolated yield [1]. In direct contrast, the oxidation of halogenated analogs (CF₃)₂C=CHCH₂X (X = Cl or Br) under identical NaOCl/NaOBr PTC conditions yields the corresponding epoxides in only 24–31% [1].

Synthetic Methodology Fluorinated Epoxides Phase Transfer Catalysis

Reactivity with Fluorinated Alcohols: HFIBO Ring-Opening Yields 82–97% vs. Non-Fluorinated Alcohols 31–53%

Under identical phase transfer catalysis conditions (NaOH/KOH base, (C₄H₉)₄N⁺HSO₄⁻ catalyst), 2,2-bis(trifluoromethyl)oxirane exhibits dramatically higher reactivity toward fluorinated alcohols compared to non-fluorinated alcohols [1]. Reactions with fluorinated alcohols (CF₃CH₂OH, ClCF₂CH₂OH, HCF₂CF₂CH₂OH) proceed with 82–97% yield of the ring-opened tertiary alcohol product, whereas non-fluorinated alcohols (CH₃OH, C₂H₅OCH₂CH₂OH, HOCH₂CH₂OH) under identical conditions yield only 43–53% of the corresponding adduct [1]. Benzyl alcohol and phenol are even less reactive, producing adducts in only 31–35% yield [1].

Nucleophilic Ring-Opening Fluorinated Alcohols Phase Transfer Catalysis

Regioselectivity: HFIBO Ring-Opening Proceeds with Exclusive (>99%) Methylene Attack vs. HFPO's More Substituted Carbon Preference

2,2-Bis(trifluoromethyl)oxirane undergoes nucleophilic ring-opening with exclusive regioselectivity at the methylene (CH₂) carbon, producing only the –CH₂C(CF₃)₂OH fragment regardless of nucleophile identity (oxygen, nitrogen, sulfur, or carbon nucleophiles) . This stands in stark contrast to hexafluoropropylene oxide (HFPO, C₃F₆O), where nucleophilic attack occurs exclusively at the more substituted carbon bearing the CF₃ group, forming CF₃CF₂CF₂O⁻ intermediates [1]. The reversed regioselectivity of HFIBO is a direct consequence of the geminal bis(trifluoromethyl) substitution, which creates a substantial partial positive charge at the CH₂ position [2].

Regioselectivity Nucleophilic Attack Fluorinated Building Blocks

Polymerization Behavior: HFIBO Yields Functional Ligands for Lactide Polymerization; HFPO Yields Perfluoropolyether Elastomers

2,2-Bis(trifluoromethyl)oxirane reacts with 1,2-ethanedithiol or 1,2-benzenedithiol to yield dithiodiolate ligands that form mononuclear octahedral Group 4 complexes of type [{OSSO}M(OR)₂] with C₂ symmetry and fluxional behavior [1]. These complexes are highly active in the ring-opening polymerization of rac- and l-lactide [1]. In contrast, HFPO undergoes fluoride-ion-initiated anionic polymerization to form perfluorinated polyether elastomers with perfluoroalkoxide repeating units [2]. The divergent polymerization outcomes reflect fundamentally different ring-opening mechanisms: HFIBO yields discrete functionalized building blocks for catalyst design, whereas HFPO produces polymeric materials.

Ring-Opening Polymerization Catalyst Ligands Organometallic Chemistry

Gas-Phase Synthesis Patent: HFIBO Can Be Produced Catalyst-Free at 200–400 °C; HFPO Requires Specialized Industrial Catalysis

U.S. Patent 7,557,225 B2 describes a gas-phase process for preparing 2,2-bis(trifluoromethyl)oxirane by contacting hexafluoroisobutene (HFIB) with oxygen in the substantial absence of oxidation catalysts at temperatures of 200–400 °C and pressures of 0.01–100 MPa [1]. The process avoids chlorine waste streams and operates catalyst-free [1]. In contrast, commercial HFPO production involves specialized catalytic oxidation processes (e.g., DuPont/Chemours proprietary methods) and yields a gaseous product [2].

Industrial Synthesis Gas-Phase Oxidation Process Chemistry

Physical State: HFIBO Is a Liquid at Ambient Temperature; HFPO Is a Gas, Requiring Pressurized Handling

2,2-Bis(trifluoromethyl)oxirane is typically a colorless liquid or solid at room temperature . This contrasts with hexafluoropropylene oxide (HFPO), which is a colorless gas at ambient conditions [1]. The liquid physical state of HFIBO eliminates the need for pressurized gas handling equipment and cryogenic storage, simplifying laboratory and pilot-scale operations .

Physical Properties Material Handling Process Safety

High-Value Applications of 2,2-Bis(trifluoromethyl)oxirane Validated by Quantitative Evidence


Synthesis of Fluorinated Tertiary Alcohol Building Blocks for Medicinal Chemistry

HFIBO enables high-yield (82–97%) regioselective synthesis of –CH₂C(CF₃)₂OH-containing tertiary alcohols via PTC ring-opening with fluorinated alcohols [1]. This methodology reliably installs the gem-bis(trifluoromethyl) carbinol pharmacophore, a privileged motif for modulating lipophilicity and metabolic stability in drug candidates [1]. The exclusive regioselectivity ensures product uniformity without isomeric separation, reducing purification costs and improving process robustness .

Ligand Precursor for Stereoselective Lactide Polymerization Catalysts

Reaction of HFIBO with dithiols produces dithiodiolate ligands that yield Group 4 metal complexes with C₂ symmetry, demonstrating high activity for the ring-opening polymerization of rac- and l-lactide [1]. This application leverages HFIBO's unique ability to form well-defined coordination complexes rather than polymeric chains, distinguishing it from HFPO . The resulting catalysts are valuable for synthesizing biodegradable polylactide materials with controlled stereochemistry.

Photoresist Polymer Development for Advanced Lithography

The regioselective ring-opening of HFIBO with various nucleophiles and electrophiles provides a general route for incorporating the –CH₂C(CF₃)₂OH group into polymer backbones [1]. This motif confers enhanced transparency at 157 nm and improved etch resistance, making HFIBO-derived monomers valuable for next-generation photoresist materials in semiconductor fabrication [1] . The synthetic accessibility (65–75% yield from HFIB) supports scalable monomer production [2].

Specialty Fluoropolymer and Coating Intermediates

HFIBO is used in the preparation of polyurethane and silicone rubber coatings due to its ability to form non-covalent interactions with metal cations [1]. The gem-bis(trifluoromethyl) motif imparts low surface energy, chemical resistance, and thermal stability to resulting polymers . Unlike HFPO, which yields perfluoropolyether elastomers, HFIBO-derived coatings retain partially fluorinated character with unique adhesion and barrier properties .

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